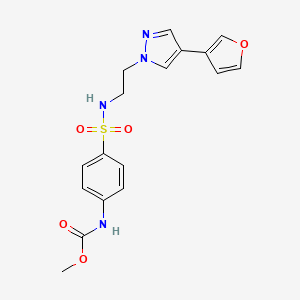

methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a sulfamoyl group, and a carbamate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings would contribute to the rigidity of the molecule, while the sulfamoyl and carbamate groups would add polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, furan rings can participate in Diels–Alder reactions, and carbamate groups can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar functional groups could make it soluble in polar solvents .Applications De Recherche Scientifique

Antibacterial Agents

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into pharmaceutical compounds can lead to the development of new antibacterial drugs. This compound, with its furan-3-yl and pyrazol-1-yl groups, could be explored for its potential in creating novel antibacterial agents that can address the growing issue of microbial resistance.

Anti-Inflammatory and Analgesic

The anti-inflammatory and analgesic properties of furan derivatives make them candidates for the development of new pain relief medications . Research into this compound’s ability to modulate inflammatory pathways could provide insights into novel therapeutic approaches for treating chronic pain and inflammation.

Anticancer Research

Furan derivatives have shown promise in anticancer research due to their ability to interfere with cell proliferation . The compound’s structure could be pivotal in studying its interaction with cancer cells, possibly leading to the discovery of new anticancer drugs with fewer side effects than current treatments.

Neuroprotective Effects

Research has indicated that furan derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Investigating this compound’s potential to protect nerve cells could open up new avenues for the treatment of conditions like Parkinson’s and Alzheimer’s disease.

Agricultural Chemicals

The structural complexity of furan derivatives allows for their use in developing agricultural chemicals, such as pesticides or herbicides . This compound’s specific interactions with biological systems could be harnessed to create more effective and environmentally friendly agricultural products.

Material Science

In material science, furan derivatives are used to create polymers with unique properties . The compound could be utilized in synthesizing new materials with specific characteristics, such as increased durability or enhanced thermal stability.

Sustainable Chemicals

The pursuit of sustainable and “green” chemicals has led to increased interest in furan derivatives . This compound could contribute to the development of eco-friendly chemicals that serve as alternatives to petroleum-derived substances, aligning with global efforts to reduce reliance on fossil fuels.

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-25-17(22)20-15-2-4-16(5-3-15)27(23,24)19-7-8-21-11-14(10-18-21)13-6-9-26-12-13/h2-6,9-12,19H,7-8H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPOTTNKZWXRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2865848.png)

![1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2865852.png)

![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)